1,1-Dibutyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea 1,1-Dibutyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea
Brand Name: Vulcanchem
CAS No.: 5155-77-1
VCID: VC11822455
InChI: InChI=1S/C14H28N2O3S/c1-4-6-9-16(10-7-5-2)13(17)15-14(3)8-11-20(18,19)12-14/h4-12H2,1-3H3,(H,15,17)
SMILES: CCCCN(CCCC)C(=O)NC1(CCS(=O)(=O)C1)C
Molecular Formula: C14H28N2O3S
Molecular Weight: 304.45 g/mol

1,1-Dibutyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea

CAS No.: 5155-77-1

Cat. No.: VC11822455

Molecular Formula: C14H28N2O3S

Molecular Weight: 304.45 g/mol

* For research use only. Not for human or veterinary use.

1,1-Dibutyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea - 5155-77-1

Specification

CAS No. 5155-77-1
Molecular Formula C14H28N2O3S
Molecular Weight 304.45 g/mol
IUPAC Name 1,1-dibutyl-3-(3-methyl-1,1-dioxothiolan-3-yl)urea
Standard InChI InChI=1S/C14H28N2O3S/c1-4-6-9-16(10-7-5-2)13(17)15-14(3)8-11-20(18,19)12-14/h4-12H2,1-3H3,(H,15,17)
Standard InChI Key BMQDAKNSKMVGPA-UHFFFAOYSA-N
SMILES CCCCN(CCCC)C(=O)NC1(CCS(=O)(=O)C1)C
Canonical SMILES CCCCN(CCCC)C(=O)NC1(CCS(=O)(=O)C1)C

Introduction

1,1-Dibutyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea is a synthetic organic compound belonging to the urea derivatives class. Its structure integrates a urea backbone, modified with dibutyl and tetrahydrothiophene groups, the latter being oxidized to a sulfone (-SO₂) functionality. This compound is of interest due to its potential applications in medicinal chemistry and biochemical research.

Synthesis Pathway

The synthesis of 1,1-Dibutyl-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea typically involves:

  • Preparation of Tetrahydrothiophene Intermediate:

    • Oxidation of tetrahydrothiophene to its sulfone derivative using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.

  • Urea Derivatization:

    • Reaction of the sulfone intermediate with dibutyl isocyanate or dibutylamine in the presence of a coupling agent or under controlled conditions.

  • Final Purification:

    • The crude product is purified using recrystallization or chromatography techniques.

Applications and Research Significance

4.1 Medicinal Chemistry
Urea derivatives are widely studied for their biological activities, including:

  • Enzyme Inhibition: Urease inhibitors are crucial in managing diseases like peptic ulcers and kidney stones .

  • Anticancer Potential: Urea-based compounds have shown promise as antiproliferative agents against various cancer cell lines .

4.2 Biochemical Studies
Sulfur-containing heterocycles like tetrahydrothiophene derivatives are explored for:

  • Their role in redox biology.

  • Potential as scaffolds for drug design due to their structural versatility.

Biological Activity

Although specific data on this compound's biological activity is limited, structurally related compounds have demonstrated:

  • Anti-Urease Activity: Thiourea and sulfone derivatives are known inhibitors of urease enzymes .

  • Anticancer Properties: Urea derivatives have been evaluated for their cytotoxic effects on cancer cell lines like A549 (lung cancer) and HCT116 (colon cancer) .

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